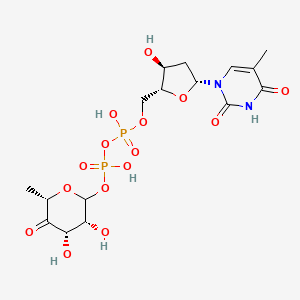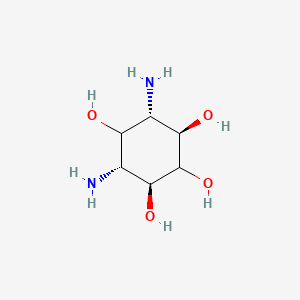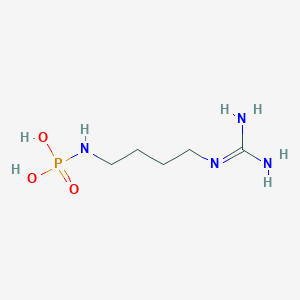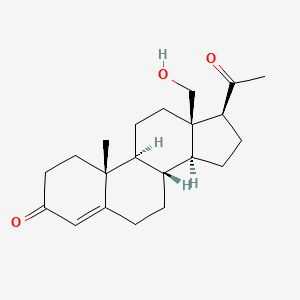
18-Hydroxyprogesterone
Vue d'ensemble
Description
18-Hydroxyprogesterone is a man-made progestin hormone . It is used in pregnant women to help lower the risk of giving birth too early (preterm birth or giving birth less than 37 weeks of pregnancy) . This compound belongs to the class of organic compounds known as gluco/mineralocorticoids, progestogins and derivatives .
Synthesis Analysis
18-Hydroxy-6,19-oxidoprogesterone and 18-hydroxy-11, 19-oxidoprogesterone were synthesized from readily available materials. The functionalization of C-18 was accomplished with phenyliodosodiacetate/iodine, whereas that of C-19 was carried out with the mercuric oxide/iodine system, both under irradiation with visible light .
Molecular Structure Analysis
The molecular structure of 18-Hydroxyprogesterone consists of 21 carbon atoms, 30 hydrogen atoms, and 3 oxygen atoms . The 3D molecular structures, molecular surfaces, molecular orbitals, and an optimized 3D structure datafile (SDF/MOL File) are readily accessible .
Chemical Reactions Analysis
Resolution was significantly improved amongst CDI-derivatized isomer groups of hydroxyprogesterone . A robust, reliable LC-MS/MS method for clinical research is developed for the quantification of eight steroids in human plasma or serum .
Physical And Chemical Properties Analysis
The solubility of 18-Hydroxyprogesterone increases with increasing temperature . The experimental solubility data were correlated by the selected van’t Hoffmodel,λhmodel, modifiedApelblat model, Yaws model, and nonrandom two-liquid (NRTL) model .
Applications De Recherche Scientifique
Progesterone in Maternal and Fetal Medicine
- Application : Progesterone, including its synthetic form 17 α-hydroxyprogesterone caproate (17 OHP-C), is crucial in reproductive processes. It's effectively used in preventing miscarriage and preterm birth due to its immunomodulatory properties and role in addressing myometrial hypercontractility and neuroendocrine deficiencies (Di Renzo et al., 2012).
Effects on Brain Development
- Application : The synthetic progestin, 17α-hydroxyprogesterone caproate, is used to prevent premature birth. Research on rats indicates that exposure to this progestin during brain development can affect cognitive flexibility and dopaminergic innervation in adulthood, especially in males (Willing & Wagner, 2016).
Bridging Pregnancy and Contraception
- Application : Progesterone and synthetic progestins like 17-hydroxyprogesterone caproate have roles beyond contraception, impacting immune functioning and other systems. They are used to prevent preterm birth and have been studied for their biochemical actions and immunological effects (Micks et al., 2015).
Structure-Activity Relationships
- Application : In a study assessing the androgenic potential of progestins and their derivatives, 17α-Hydroxyprogesterone and 19-norprogesterone derivatives were found to be strong progestins but generally weak androgens. This highlights their variable androgenic bioactivity (McRobb et al., 2008).
Prevention of Preterm Delivery
- Application : The efficacy of 17 alpha-hydroxyprogesterone caproate (17P) in preventing preterm delivery in specific scenarios, such as twin pregnancies with a short cervix, has been explored. While some studies show no significant prolongation of pregnancy, they highlight its potential application in certain clinical situations (Senat et al., 2013).
Progesterone in Systemic Therapies
- Application : Systemic progesterone therapies, including oral and vaginal applications, injections, and even transdermal methods, are used for various purposes, such as protection of the endometrium and support of luteal function. 17α-hydroxyprogesterone caproate is specifically licensed in the US to reduce preterm birth risk in certain populations (Ruan & Mueck, 2014).
Environmental Impact of Synthetic Progestins
- Application : A study on the environmental presence of progestins, including 17α-hydroxyprogesterone derivatives, reveals their occurrence in water bodies and their potential adverse effects on aquatic organisms. This research underscores the need for awareness of these compounds' environmental impacts (Shen et al., 2018).
Mécanisme D'action
Safety and Hazards
Hydroxyprogesterone caproate injection is a progestin indicated to reduce the risk of preterm birth in women with a singleton pregnancy who have a history of singleton spontaneous preterm birth . It is not recommended for use in women with multiple gestations or other risk factors for preterm birth .
Orientations Futures
Propriétés
IUPAC Name |
(8R,9S,10R,13R,14S,17S)-17-acetyl-13-(hydroxymethyl)-10-methyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O3/c1-13(23)17-5-6-19-16-4-3-14-11-15(24)7-9-20(14,2)18(16)8-10-21(17,19)12-22/h11,16-19,22H,3-10,12H2,1-2H3/t16-,17-,18+,19+,20+,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFNCSEWPJSDMED-OFELHODLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80975005 | |
| Record name | 18-Hydroxypregn-4-ene-3,20-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80975005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
18-Hydroxyprogesterone | |
CAS RN |
596-69-0 | |
| Record name | 18-Hydroxypregn-4-ene-3,20-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=596-69-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 18-Hydroxyprogesterone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000596690 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 18-Hydroxypregn-4-ene-3,20-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80975005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 18-hydroxypregn-4-ene-3,20-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.992 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




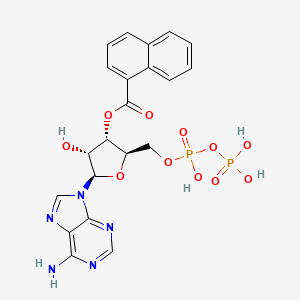
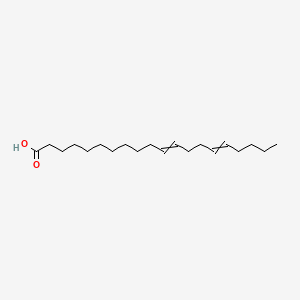
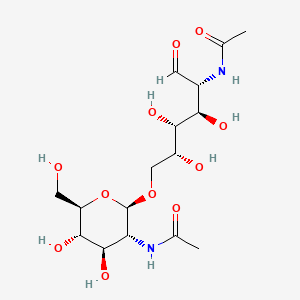
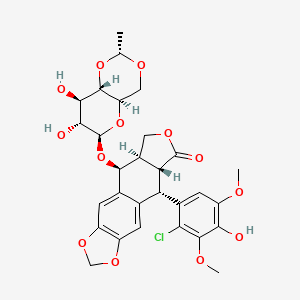
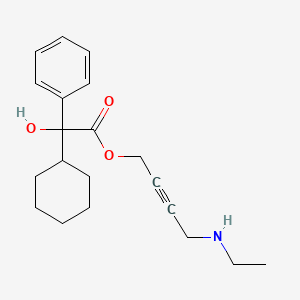
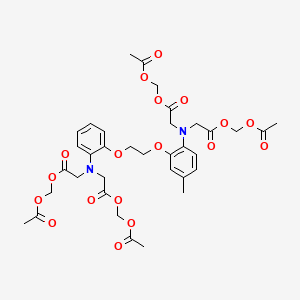
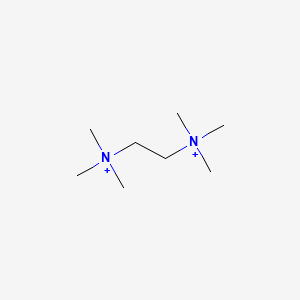

![(3,10,11-Triacetyloxy-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl)methyl acetate](/img/structure/B1206201.png)

